molecular formula C10H19ClN2O B11756058 (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B11756058
M. Wt: 218.72 g/mol
InChI Key: NZXBSQVIGCLLFD-GKAPJAKFSA-N
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Description

(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one is a chemical compound with a complex structure that includes an amino group, a piperidine ring, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorine atom. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Piperidine Ring: This step often involves the cyclization of a suitable precursor to form the piperidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-chloro-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-piperidin-1-yl)-ethanone: A structurally similar compound with a piperidine ring and a chlorine atom.

    1-(®-3-Chloro-piperidin-1-yl)-ethanone: Another similar compound with a different stereochemistry.

Properties

Molecular Formula

C10H19ClN2O

Molecular Weight

218.72 g/mol

IUPAC Name

(2S)-2-amino-1-(3-chloropiperidin-1-yl)-3-methylbutan-1-one

InChI

InChI=1S/C10H19ClN2O/c1-7(2)9(12)10(14)13-5-3-4-8(11)6-13/h7-9H,3-6,12H2,1-2H3/t8?,9-/m0/s1

InChI Key

NZXBSQVIGCLLFD-GKAPJAKFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC(C1)Cl)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)Cl)N

Origin of Product

United States

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